![molecular formula C14H19N3O4S2 B2460927 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1323105-73-2](/img/structure/B2460927.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthesis Techniques
Compounds similar to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide have been explored for their catalytic roles and in novel synthesis techniques. For instance, the use of amide ligands derived from L-proline and naphthalen-1-amine in Cu-catalyzed coupling reactions demonstrates the potential of such compounds in facilitating metal-catalyzed synthesis of pharmaceutically important molecules (Ma et al., 2017).
Heterocyclic Compound Synthesis
Another area of application is the synthesis of N,S-containing heterocycles, which are valuable in the development of novel therapeutic agents. Techniques involving aminomethylation of specific thiophene derivatives to form tetraazatricyclo compounds highlight the versatility of these structures in creating bioactive molecules (Dotsenko et al., 2012).
Biological Activities
The structural motifs found in N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide are also investigated for their biological activities. For instance, studies on thiosemicarbazone derivatives for their inhibitory activity on enzymes and potential antineoplastic activities showcase the biomedical relevance of these chemical structures (Liu et al., 1996).
Antimicrobial Properties
Research into the antimicrobial properties of thiophene-carboxamide derivatives further emphasizes the potential of similar compounds in addressing bacterial and fungal infections. The synthesis of thiophenyl pyrazoles and isoxazoles and their evaluation against various bacterial strains exemplify the application of these compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes .
Mode of Action
The compound acts as a potentiator for the CFTR protein . It enhances the probability that the channel will be open, thus increasing the transport of chloride ions across the cell membrane . This helps in maintaining the fluid balance in the body.
Biochemical Pathways
The compound affects the chloride ion transport pathway . By potentiating the CFTR protein, it increases the flow of chloride ions, which in turn influences the movement of water in tissues. This can help to thin the thick mucus that is commonly associated with cystic fibrosis .
Result of Action
By enhancing the activity of the CFTR protein, the compound helps to regulate the balance of fluid and electrolytes in the body . This can alleviate some of the symptoms of cystic fibrosis, such as the buildup of thick, sticky mucus in the lungs .
properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-23(20,21)17-7-3-5-9(17)13(19)16-14-11(12(15)18)8-4-2-6-10(8)22-14/h9H,2-7H2,1H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLYSJBEDQDWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide |
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